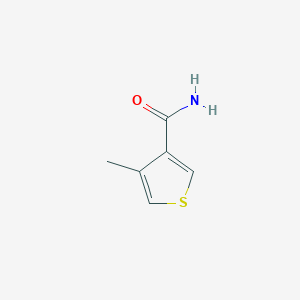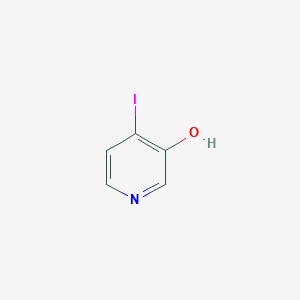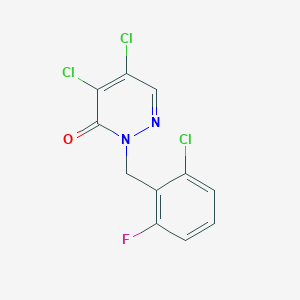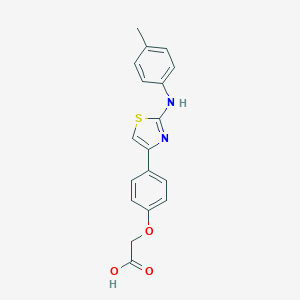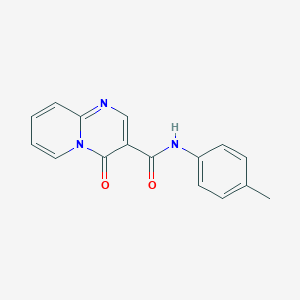
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- is a chemical compound that has been extensively studied for its various scientific applications. This compound has been synthesized by several methods and has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- has been extensively studied for its various scientific research applications. One of the main applications of this compound is in the field of cancer research. It has been found to have anticancer properties and has been shown to inhibit the growth of several types of cancer cells. It has also been studied for its antiviral properties and has been found to be effective against several viruses including HIV and hepatitis C virus.
作用機序
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and antiviral properties, 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- has been found to have several other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. It has also been found to have antioxidant properties and has been studied for its potential use in preventing oxidative stress-related diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- in lab experiments is its wide range of applications. It has been found to be effective against several types of cancer cells and viruses, as well as having anti-inflammatory and antioxidant properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo-. One direction is the further study of its mechanism of action. Understanding the specific enzymes and pathways that are affected by this compound could lead to the development of more targeted and effective therapies. Another direction is the study of its potential use in combination with other drugs or therapies. Combining this compound with other anticancer or antiviral drugs could lead to synergistic effects and improved therapeutic outcomes. Finally, the study of its potential use in treating other diseases such as inflammatory or oxidative stress-related diseases could also be explored.
合成法
There are several methods for synthesizing 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo-. One of the most common methods is the reaction of 4-methylbenzoyl chloride with 2-aminopyrimidine in the presence of a base such as triethylamine. Another method involves the reaction of 2-aminopyrimidine with 4-methylbenzoyl isothiocyanate in the presence of a base such as pyridine. Both of these methods result in the formation of the desired compound.
特性
CAS番号 |
172753-13-8 |
|---|---|
製品名 |
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- |
分子式 |
C16H13N3O2 |
分子量 |
279.29 g/mol |
IUPAC名 |
N-(4-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-11-5-7-12(8-6-11)18-15(20)13-10-17-14-4-2-3-9-19(14)16(13)21/h2-10H,1H3,(H,18,20) |
InChIキー |
BIUADCNDPUDZOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O |
その他のCAS番号 |
172753-13-8 |
同義語 |
N-(4-methylphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene -9-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethylfuro[2,3-c]pyridine](/img/structure/B63092.png)

![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)
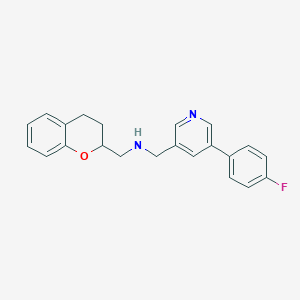
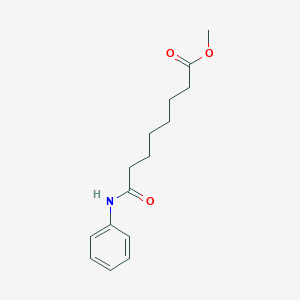

![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)
![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)
![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)
